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molecular formula C11H7N5S B8547541 2-(2-(1H-pyrazolo[3,4-b]pyridin-4-yl)thiazol-4-yl)ethanenitrile

2-(2-(1H-pyrazolo[3,4-b]pyridin-4-yl)thiazol-4-yl)ethanenitrile

Cat. No. B8547541
M. Wt: 241.27 g/mol
InChI Key: VFJXGKCNXSWZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541445B2

Procedure details

A solution of 2-[2-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)thiazol-4-yl]acetonitrile (83 mg, 0.1716 mmol) in DCM (3 ml) was treated with triethylsilane (0.5 ml) followed by TFA (0.5 mL). After 15 minutes the mixture was concentrated in vacuo and purified by column chromatography (70:9:1 DCM/MeOH/NH4OH) to give the product as a light tan solid (6.5 mg, 16% Yield). 1H NMR (DMSO, 400 MHz) δ 4.37 (2H, s), 7.72 (1H, d), 7.94 (1H, s), 8.63 (1H, s), 8.66 (1H, d), 13.98 (1H, br s); MS (ES+) 242.00
Name
2-[2-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)thiazol-4-yl]acetonitrile
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
C([N:20]1[C:24]2=[N:25][CH:26]=[CH:27][C:28]([C:29]3[S:30][CH:31]=[C:32]([CH2:34][C:35]#[N:36])[N:33]=3)=[C:23]2[CH:22]=[N:21]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:20]1[C:24]2=[N:25][CH:26]=[CH:27][C:28]([C:29]3[S:30][CH:31]=[C:32]([CH2:34][C:35]#[N:36])[N:33]=3)=[C:23]2[CH:22]=[N:21]1

Inputs

Step One
Name
2-[2-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)thiazol-4-yl]acetonitrile
Quantity
83 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=CC=2C1=NC=CC2C=2SC=C(N2)CC#N
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 15 minutes the mixture was concentrated in vacuo
Duration
15 min
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (70:9:1 DCM/MeOH/NH4OH)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2C1=NC=CC2C=2SC=C(N2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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